molecular formula C7H5ClF2N4 B11887187 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine

Cat. No.: B11887187
M. Wt: 218.59 g/mol
InChI Key: LKCQQEJCTCKJIR-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of chlorine and difluoromethyl groups in this compound introduces unique chemical properties that make it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable purine derivative, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethylation can be achieved using reagents like difluoromethyl bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted purine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups can enhance binding affinity and selectivity for these targets. The compound may inhibit or activate certain biochemical pathways, depending on its specific structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(difluoromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine
  • 2-Chloro-6-methoxypyridine

Uniqueness

Compared to similar compounds, 2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C7H5ClF2N4

Molecular Weight

218.59 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-9-methylpurine

InChI

InChI=1S/C7H5ClF2N4/c1-14-2-11-4-3(5(9)10)12-7(8)13-6(4)14/h2,5H,1H3

InChI Key

LKCQQEJCTCKJIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)C(F)F

Origin of Product

United States

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